molecular formula C7H5BrCl2N2 B14041602 2-Amino-5-bromo-4-chlorobenzonitrile hcl

2-Amino-5-bromo-4-chlorobenzonitrile hcl

Cat. No.: B14041602
M. Wt: 267.93 g/mol
InChI Key: GSLLZLBBCPIBSS-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride is a chemical compound with the molecular formula C7H5BrCl2N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield. The compound is often purified through recrystallization or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, hydrochloric acid, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation reactions may produce quinazoline-2,4(1H,3H)-diones .

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride is unique due to the presence of both bromo and chloro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

IUPAC Name

2-amino-5-bromo-4-chlorobenzonitrile;hydrochloride

InChI

InChI=1S/C7H4BrClN2.ClH/c8-5-1-4(3-10)7(11)2-6(5)9;/h1-2H,11H2;1H

InChI Key

GSLLZLBBCPIBSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C#N.Cl

Origin of Product

United States

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